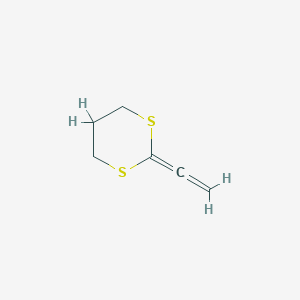

2-Ethenylidene-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

80593-72-2 |

|---|---|

Molecular Formula |

C6H8S2 |

Molecular Weight |

144.3 g/mol |

InChI |

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |

InChI Key |

CPGTYOGWDLLPOW-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C1SCCCS1 |

Origin of Product |

United States |

Synthetic Strategies for 2 Ethenylidene 1,3 Dithiane and Analogous 2 Alkenylidene 1,3 Dithiane Systems

Methodologies Involving 2-Lithio-1,3-Dithiane Intermediates

The generation of 2-lithio-1,3-dithiane is typically accomplished by deprotonating 1,3-dithiane (B146892) with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.orgresearchgate.net This lithiated species is a cornerstone in the formation of carbon-carbon bonds due to the umpolung (polarity reversal) it imparts on the C-2 position, transforming it from an electrophilic center in the parent carbonyl compound to a nucleophilic one. organic-chemistry.orgddugu.ac.in

Nucleophilic Additions to Carbonyl Derivatives with Subsequent Olefination

A key strategy for constructing 2-alkenylidene-1,3-dithiane systems involves the nucleophilic addition of 2-lithio-1,3-dithiane to carbonyl compounds, followed by an olefination step.

The reaction of 2-lithio-1,3-dithiane with aldehydes and ketones results in the formation of α-hydroxyalkyl-1,3-dithianes. ddugu.ac.inscribd.com These addition products serve as crucial precursors for the subsequent olefination to yield the desired 2-alkenylidene-1,3-dithianes. The reaction is generally carried out in an inert solvent like THF at low temperatures to ensure controlled addition and minimize side reactions. cdnsciencepub.com The versatility of this method allows for the use of a wide range of aldehydes and ketones, providing access to a diverse array of substituted dithiane derivatives. organic-chemistry.orgwikipedia.org

For instance, the reaction of 2-lithio-1,3-dithiane with a simple aldehyde like acetaldehyde (B116499) would yield 2-(1-hydroxyethyl)-1,3-dithiane. This intermediate can then be subjected to elimination conditions to form 2-ethenylidene-1,3-dithiane.

The initial adducts formed from the reaction of 2-lithio-1,3-dithiane with carbonyl compounds are α-hydroxy dithianes. uwindsor.ca These intermediates are stable and can often be isolated and purified before proceeding to the next step. The hydroxyl group in these precursors is the key functional handle for the subsequent olefination reaction. The formation of these α-hydroxy carbonyl precursors is a well-established and reliable method for building the carbon skeleton required for the target alkenylidene dithianes. ddugu.ac.in

| Reactant 1 | Reactant 2 | Product (Alpha-Hydroxy Dithiane) |

| 2-Lithio-1,3-dithiane | Aldehyde (R-CHO) | 2-(1-Hydroxyalkyl)-1,3-dithiane |

| 2-Lithio-1,3-dithiane | Ketone (R-CO-R') | 2-(1-Hydroxyalkyl)-1,3-dithiane |

Alkylation Reactions Leading to Unsaturated Side Chains

An alternative and widely utilized approach to synthesize precursors for 2-alkenylidene-1,3-dithianes is through the alkylation of 2-lithio-1,3-dithiane with various electrophiles.

2-Lithio-1,3-dithiane and its derivatives readily undergo alkylation with primary alkyl halides, such as iodides and bromides, in high yields. uwindsor.cathieme-connect.de This SN2 reaction is a powerful tool for introducing a variety of alkyl chains at the C-2 position of the dithiane ring. ddugu.ac.in While primary alkyl chlorides can be used, they are generally less reactive. uwindsor.ca In addition to halides, sulfonates, including tosylates and benzenesulfonates, have also been successfully employed as alkylating agents for 2-lithio-1,3-dithianes, providing good yields of the 2-alkylated products. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org The resulting 2-alkyl-1,3-dithianes can then be further functionalized to introduce the required unsaturation for forming the alkenylidene moiety.

| Nucleophile | Electrophile | Product | Yield (%) |

| 2-Lithio-1,3-dithiane | Primary Alkyl Halide | 2-Alkyl-1,3-dithiane | High |

| 2-Lithio-1,3-dithiane | Primary Arenesulfonate | 2-Alkyl-1,3-dithiane | High |

The reaction of 2-lithio-1,3-dithiane with epoxides provides a direct route to β-hydroxyalkyl-1,3-dithianes. ddugu.ac.inscribd.com This ring-opening reaction proceeds via an SN2 mechanism, where the dithiane anion attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. ddugu.ac.incdnsciencepub.com This method is particularly useful for the stereospecific introduction of substituents. cdnsciencepub.comresearchgate.net The resulting β-hydroxy derivatives can then be dehydrated to generate the corresponding 2-alkenylidene-1,3-dithianes. The reaction conditions typically involve treating the epoxide with the lithiated dithiane in THF at low temperatures, followed by warming to allow the reaction to proceed to completion. cdnsciencepub.com

| Nucleophile | Electrophile | Product |

| 2-Lithio-1,3-dithiane | Epoxide | β-Hydroxyalkyl-1,3-dithiane |

| 2-Lithio-2-methyl-1,3-dithiane | Steroidal Spiroepoxide | 17β-Hydroxydithiane derivative |

Carbene and Carbenoid Approaches to this compound Derivatives

Carbene and carbenoid chemistry offers a powerful toolkit for the formation of the exocyclic double bond in this compound derivatives. These highly reactive intermediates can be generated and subsequently trapped to yield the desired products.

Generation and Reactivity of 1,3-Dithian-2-ylidene-Substituted Carbenes

A key strategy for generating 1,3-dithian-2-ylidene-substituted carbenes involves the thermal decomposition of the sodium salt of 2-(1,3-dithian-2-ylidene)acetaldehyde tosylhydrazone. rsc.orgrsc.org This method leads to the formation of a transient 2-(2-diazoethylidene)-1,3-dithiane, which then expels nitrogen gas to produce the corresponding 1,3-dithian-2-ylidene-substituted ethyl carbene. rsc.orgrsc.org This vinyl carbene intermediate is highly reactive and can undergo various subsequent reactions. rsc.orgrsc.org

The stability of related 2-lithio-1,3-dithiane derivatives is attributed to the electron back-donation from the sulfur atoms into the vacant d-orbitals of the adjacent carbanion. uwindsor.ca However, the generation of a dithianyl anion from 2-hydroxymethyl-1,3-dithiane (B8612295) can be problematic due to the insolubility of the resulting lithium alkoxide salt. cdnsciencepub.com

Cycloaddition Reactions of Carbene Intermediates

The transient carbene and diazo species generated from the tosylhydrazone salt are capable of participating in cycloaddition reactions with various alkenes. rsc.orgrsc.org This reactivity provides a pathway to more complex molecular architectures. Evidence also suggests that the vinyl carbene can undergo electrocyclization to form 4,8-dithiaspiro[2.5]oct-1-ene. rsc.orgrsc.org Theoretical and experimental studies have also explored [3+2] cycloaddition reactions involving 1,3-dithiolium carbenes with acetylenes and carbon disulfide. acs.org Furthermore, domino reactions involving imidazole (B134444) carbenes, ketenimines, and acetylene (B1199291) derivatives can lead to spiro-pyrrole structures through a formal [3+2] cycloaddition. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| 1,3-Dithian-2-ylidene-substituted ethyl carbene | Alkenes | Cycloaddition products | rsc.orgrsc.org |

| 1,3-Dithiolium carbenes | Acetylenes/Carbon Disulfide | [3+2] Cycloaddition products | acs.org |

| Imidazole carbenes/Ketenimines | Acetylene derivatives | Spiro-pyrroles | researchgate.net |

Metal-Mediated Carbene Transfer Reactions

Transition metals play a crucial role in mediating carbene transfer reactions, which are fundamental in many catalytic processes. scite.ai Gold-catalyzed reactions, for instance, can generate gold carbenes from alkynes, which then undergo nitrene or carbene transfer. nih.gov Iron-carbene complexes have also been shown to react with conjugated 1,3-dienes to form (1,3-diene)Fe(CO)₃ derivatives. nih.gov These metal-mediated pathways offer a controlled method for the construction of carbon-carbon bonds. nih.gov

Dimeric nickel carbene cations supported by N-heterocyclic carbene ligands have been synthesized and their carbene-transfer reactivity has been studied. rsc.org For example, a diphenylcarbene group can be transferred from a nickel complex to carbon monoxide. rsc.org Electrophilic, cationic iron complexes are effective cyclopropanating agents for unfunctionalized alkenes, proceeding via carbene transfer. nih.gov

Advanced Olefination and Alkylidenation Protocols

Beyond carbene chemistry, classical and modern olefination and cross-coupling reactions provide robust alternatives for the synthesis of 2-ethenylidene-1,3-dithianes.

Wittig-Type and Related Olefination Reactions at the C2 Position

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org In the context of dithiane chemistry, the Wittig olefination can be employed at the C2 position. For instance, a ketone can be converted to its methylene (B1212753) derivative using a phosphonium (B103445) ylide. wikipedia.org This strategy has been utilized in the total synthesis of natural products, where a Wittig olefination, followed by hydrolysis of the dithiane group, leads to a ketone. uwindsor.caresearchgate.net The stereochemical outcome of the Wittig reaction can often be controlled, with unstabilized ylides typically favoring the (Z)-alkene and stabilized ylides favoring the (E)-alkene. wikipedia.org

| Carbonyl Precursor | Wittig Reagent | Product | Ref. |

| Ketone | Methylenetriphenylphosphorane | Methylene derivative | wikipedia.org |

| Aldehyde | Phosphonium ylide | Unsaturated ester | researchgate.net |

Cross-Coupling Methodologies for Ethenylidene Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. researchgate.net A notable application in dithiane chemistry is the direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.govnih.gov This reaction, promoted by a base and a palladium catalyst, allows for the formation of 2,2-diaryl-1,3-dithianes under mild conditions. nih.govnih.gov The resulting dithianes can then be hydrolyzed to produce diaryl ketones. nih.govnih.gov This umpolung (reversed-polarity) approach demonstrates the versatility of cross-coupling methods in functionalizing the C2 position of the dithiane ring. nih.govnih.gov

| Dithiane Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |

| 2-(2-Fluorophenyl)-1,3-dithiane | Bromobenzene | Pd(NiXantphos)/NaN(SiMe₃)₂ | 2-(2-Fluorophenyl)-2-phenyl-1,3-dithiane | 92 | nih.gov |

| 2-(2-Fluorophenyl)-1,3-dithiane | 4-N,N-Dimethylaminobromobenzene | Pd(NiXantphos)/NaN(SiMe₃)₂ | 2-(4-(Dimethylamino)phenyl)-2-(2-fluorophenyl)-1,3-dithiane | 83 | nih.gov |

| 2-(2-Fluorophenyl)-1,3-dithiane | 4-Chlorobromobenzene | Pd(NiXantphos)/LiN(SiMe₃)₂ | 2-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-dithiane | 78 | nih.gov |

Double Conjugate Addition to Propargylic Systems

A significant and efficient strategy for the synthesis of β-keto 1,3-dithianes, which are direct precursors to 2-alkenylidene-1,3-dithiane systems, involves the double conjugate addition of dithiols to propargylic carbonyl compounds. This method, also known as a double Michael addition, has been effectively applied to a variety of propargylic ketones, esters, and aldehydes, demonstrating its versatility in organic synthesis. researchgate.netlookchem.comorganic-chemistry.org

The reaction typically proceeds by treating a propargylic carbonyl compound with a dithiol, most commonly 1,3-propanedithiol (B87085), in the presence of a base. The base, such as sodium methoxide (B1231860), facilitates the formation of the thiolate nucleophile, which then attacks the electron-deficient alkyne in a 1,4-conjugate addition. A subsequent intramolecular cyclization via a second conjugate addition of the remaining thiol group to the resulting α,β-unsaturated intermediate furnishes the 1,3-dithiane ring. This process effectively masks a 1,3-dicarbonyl functionality, providing a versatile synthetic intermediate. researchgate.netlookchem.com

The general reaction scheme for the double conjugate addition of 1,3-propanedithiol to a propargylic carbonyl system is depicted below:

General Reaction Scheme:

Scheme 1: General reaction of double conjugate addition of 1,3-propanedithiol to a propargylic carbonyl compound.

Detailed research has demonstrated the broad applicability of this method across various substrate classes.

Research Findings

The scope of the double conjugate addition has been explored with different propargylic systems, showcasing its utility in generating a diverse range of β-keto 1,3-dithianes.

Propargylic Ketones:

The reaction of propargylic ketones with 1,3-propanedithiol in the presence of a base like sodium methoxide in a mixed solvent system such as methanol (B129727) and dichloromethane (B109758) proceeds in good to excellent yields. This has been demonstrated for a variety of substituents on the ketone and the alkyne. lookchem.com

| Propargylic Ketone Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenyl-2-propyn-1-one | 1-Phenyl-2-(1,3-dithian-2-ylidene)ethanone | 95 | lookchem.com |

| 4-Phenyl-3-butyn-2-one | 4-Phenyl-3-(1,3-dithian-2-ylidene)-2-butanone | 84 | lookchem.com |

| 1-(2-Furyl)-2-propyn-1-one | 1-(2-Furyl)-2-(1,3-dithian-2-ylidene)ethanone | 91 | lookchem.com |

Propargylic Esters:

Propargylic esters also serve as effective substrates for the double conjugate addition reaction, leading to the corresponding β-ketoester 1,3-dithianes. The reaction conditions are similar to those used for propargylic ketones. lookchem.com

| Propargylic Ester Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 2-propynoate | Ethyl 2-(1,3-dithian-2-ylidene)acetate | 85 | lookchem.com |

Propargylic Aldehydes:

The methodology has been successfully extended to propargylic aldehydes. Notably, research has focused on silyl-substituted propargylic aldehydes, where the use of basic alumina (B75360) as a promoter in a solvent like tetrahydrofuran has proven effective, providing good to excellent yields of the desired β-formyl 1,3-dithianes. This approach is particularly valuable as it avoids complications that can arise with stronger bases. nih.gov

| Propargylic Aldehyde Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Trimethylsilyl)prop-2-ynal | 1,3-Propanedithiol, Al2O3, THF | 2-(1,3-Dithian-2-ylidene)-3-(trimethylsilyl)propanal | 61 | nih.gov |

| 3-(Triethylsilyl)prop-2-ynal | 1,3-Propanedithiol, Al2O3, THF | 2-(1,3-Dithian-2-ylidene)-3-(triethylsilyl)propanal | 93 | nih.gov |

| 3-(tert-Butyldimethylsilyl)prop-2-ynal | 1,3-Propanedithiol, Al2O3, THF | 3-(tert-Butyldimethylsilyl)-2-(1,3-dithian-2-ylidene)propanal | 88 | nih.gov |

The successful application of this double conjugate addition strategy provides a reliable and high-yielding route to various β-keto 1,3-dithianes. These products are valuable intermediates that can be further elaborated, for instance, through Wittig-type reactions or other olefination methods, to afford the target this compound and its substituted analogues. The mild conditions and broad substrate scope make this a powerful tool in the synthetic chemist's arsenal (B13267) for accessing these versatile building blocks. lookchem.comnih.gov

Elucidation of Reaction Mechanisms and Kinetics in 2 Ethenylidene 1,3 Dithiane Chemistry

Mechanistic Pathways of Nucleophilic Addition and Substitution

Nucleophilic addition and substitution reactions are fundamental to the chemistry of 2-ethenylidene-1,3-dithiane. The presence of the dithiane moiety allows for the reversal of the normal electrophilic character of the carbonyl carbon, a concept known as "umpolung". ddugu.ac.in

Carbanion Stabilization and Delocalization by Sulfur Atoms

The C-2 proton of the 1,3-dithiane (B146892) ring is weakly acidic and can be removed by a strong base, such as butyllithium, to form a 2-lithio-1,3-dithiane. ddugu.ac.inscribd.com This carbanion is stabilized by the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. scribd.comresearchgate.net This stabilization is a key factor in the utility of 1,3-dithianes as acyl anion equivalents in organic synthesis. researchgate.net

The stereochemistry of deprotonation is also a significant factor. The equatorial proton (He) is generally more acidic than the axial proton (Ha). This is because the resulting equatorial carbanion can achieve better orbital overlap for delocalization into the σ* (anti-bonding) orbital of the C-S bond, leading to greater stabilization. testbook.com

Formation and Reactivity of Ate-Complexes in Alkylation Reactions

In alkylation reactions, particularly with substrates like arenesulfonates of primary alcohols, the formation of an "ate-complex" is a key mechanistic feature. organic-chemistry.org An ate-complex is formed by the reaction of a Lewis acid with a Lewis base, resulting in a salt where the central atom has increased its valence and carries a formal negative charge. baranlab.org In the context of 2-lithio-1,3-dithianes, the lithium cation can coordinate with the sulfonate salt, forming an ate-complex that stabilizes the intermediate and facilitates the alkylation reaction. organic-chemistry.org This allows for efficient coupling even with substrates that are typically poor electrophiles for organolithium reagents. organic-chemistry.org The reactivity of these ate-complexes is influenced by factors such as the nature of the substituents on the boron (in the case of boronic esters), the type of diol ester used, and the presence of crown ethers. bris.ac.uk

Carbene and Ylide Intermediates in Ethenylidene Formation and Reactivity

Carbenes and ylides are highly reactive intermediates that can be involved in the formation and subsequent reactions of the ethenylidene group. Carbenes are neutral, divalent carbon species with a sextet of electrons, rendering them electron-deficient and highly reactive. egyankosh.ac.in They can be generated in situ and participate in reactions such as cycloadditions and insertions. egyankosh.ac.in

For instance, the thermolysis of the sodium salt of 2-(1,3-dithian-2-ylidene)acetaldehyde tosylhydrazone can generate a transient 1,3-dithian-2-ylidene-substituted ethyl carbene. rsc.org This carbene can then undergo cycloaddition reactions with various alkenes. rsc.org Similarly, nitrile ylides, which exhibit carbene-like reactivity, can be generated and undergo dimerization, with the stability and reactivity influenced by the electronic nature of the substituents. nih.gov

Stereochemical Control and Diastereoselective Induction Mechanisms

The stereochemical outcome of reactions involving this compound and its derivatives is of significant interest. The rigid chair-like conformation of the 1,3-dithiane ring can influence the approach of reagents, leading to diastereoselective transformations.

In nucleophilic additions to the exocyclic double bond, the incoming nucleophile will preferentially attack from the less sterically hindered face. The stereochemistry of the subsequent protonation or reaction with an electrophile can also be controlled. For example, in the alkylation of 2-lithio-1,3-dithianes, the stereoselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Furthermore, the use of chiral auxiliaries attached to the 1,3-dithiane ring or the electrophile can induce high levels of diastereoselectivity. For instance, organoiron complexes have been shown to act as chiral auxiliaries, directing nucleophilic attack to achieve high stereocontrol. nih.govscispace.com

Catalytic Cycle Analysis in Metal-Catalyzed Processes

Metal catalysts play a crucial role in many reactions involving this compound and related compounds. These catalysts can facilitate reactions by activating the substrate, lowering the activation energy, and controlling the stereoselectivity.

A general catalytic cycle for a metal-catalyzed cross-coupling reaction involving this compound could involve the following steps:

Oxidative Addition: The active metal catalyst reacts with an organohalide or another electrophile.

Transmetalation: The organometallic dithiane reagent transfers its organic group to the metal center.

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.

For example, in palladium-catalyzed cross-coupling reactions, a Pd(0) species undergoes oxidative addition with an aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a 2-stannyl- or 2-zincyl-1,3-dithiane derivative, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The specific ligands on the metal center can significantly influence the efficiency and selectivity of the catalytic cycle. dokumen.pub

Transformational Chemistry and Synthetic Utility of 2 Ethenylidene 1,3 Dithiane Derivatives

Ring-Opening and Functional Group Interconversion Strategies

The 1,3-dithiane (B146892) ring is a robust protecting group for carbonyl compounds, yet it can be strategically cleaved or transformed to reveal other functional groups, providing a powerful tool for synthetic chemists.

Conversion to Carbonyl Compounds (Aldehydes and Ketones)

The hydrolysis of the 1,3-dithiane moiety to regenerate the parent carbonyl group is a cornerstone of its synthetic utility. organic-chemistry.org This deprotection is often challenging due to the high nucleophilicity of the sulfur atoms. organic-chemistry.org Consequently, methods that facilitate the irreversible removal of the dithiol are preferred. organic-chemistry.org

Common reagents for this transformation include mercury(II) salts, such as mercury(II) oxide, which effectively drive the reaction forward by forming stable metal thiolates. ddugu.ac.inwikipedia.org Other oxidative methods have also been developed. For instance, diacetoxyiodobenzene (B1259982) in a mixture of trifluoroacetic acid and acetonitrile (B52724) can efficiently deprotect dithianes. nih.gov A study demonstrated the cleavage of dithianes using 2-iodyloxybenzoic acid (IBX), which also facilitates the generation of imines from secondary amines and the aromatization of nitrogen heterocycles. organic-chemistry.org

The Corey-Seebach reaction exemplifies the synthetic power of dithiane chemistry, where a 1,3-dithiane serves as an acyl anion equivalent. organic-chemistry.orgwikipedia.org After nucleophilic attack by the lithiated dithiane on an electrophile, the resulting substituted dithiane is hydrolyzed to unveil a ketone, enabling the conversion of an aldehyde into a ketone. wikipedia.org

Table 1: Selected Reagents for the Conversion of Dithianes to Carbonyls

| Reagent | Conditions | Reference |

| Mercury(II) Oxide (HgO) | Hydrolysis | wikipedia.org |

| Diacetoxyiodobenzene | TFA/Acetonitrile | nih.gov |

| 2-Iodyloxybenzoic acid (IBX) | - | organic-chemistry.org |

Selective Transformations of the Dithiane Ring to Other Functional Groups

Beyond simple deprotection to carbonyls, the dithiane ring can be selectively converted into other functional groups. One notable transformation is the reductive desulfurization using Raney Nickel, which converts the dithiane moiety into a methylene (B1212753) (—CH2—) group. ddugu.ac.innih.gov This reaction provides a method for what can be considered the protection of a quaternary methyl group. nih.gov

Furthermore, 2-alkyl-1,3-dithiane derivatives can be treated with reagents like bromine trifluoride (BrF3) to yield 1,1-difluoromethyl alkanes. organic-chemistry.org This reaction is particularly effective with primary alkyl halides as precursors for the dithiane. organic-chemistry.org

Pericyclic Reactions and Cycloadditions

The unsaturated nature of the ethenylidene substituent in 2-ethenylidene-1,3-dithiane opens up avenues for pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. libretexts.org

Exploration of Cycloaddition Reactivity

This compound and its derivatives can participate in cycloaddition reactions. For instance, the transient species 2-(2-diazoethylidene)-1,3-dithiane, generated from the thermolysis of the sodium salt of 2-(1,3-dithian-2-ylidene)acetaldehyde tosylhydrazone, undergoes cycloaddition with various alkenes. rsc.orgrsc.org These reactions can be formally categorized as [2+1] cycloadditions when involving a carbene intermediate. nih.gov

Diels-Alder reactions, a type of [4+2] cycloaddition, are a powerful tool for forming six-membered rings. libretexts.orglibretexts.org While direct examples with this compound as the diene are not extensively detailed in the provided context, related dithiane-containing systems have been shown to participate in such reactions. For example, a 1,4-dithiane-fused sulfolane (B150427) can be converted to a 1,4-dithiane-tethered diene, which can then undergo cycloaddition. beilstein-journals.org

Electrocyclization Phenomena of Vinyl Carbenes

Vinyl carbenes are highly reactive intermediates that can undergo electrocyclization. Research has shown that 1,3-dithian-2-ylidene-substituted ethyl carbene, generated from 2-(2-diazoethylidene)-1,3-dithiane, can undergo electrocyclization to form 4,8-dithiaspiro[2.5]oct-1-ene. rsc.orgrsc.org This process represents a ring-closing reaction where a new sigma bond is formed between the ends of a conjugated system. In some cases, cascade reactions involving electrocyclization can lead to complex polycyclic structures. 20.210.105

Metal-Catalyzed Functionalizations and Rearrangements

Transition metal catalysis offers a powerful platform for the functionalization of this compound and related structures, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Recent advancements have demonstrated the utility of palladium-catalyzed cross-coupling reactions involving 2-aryl-1,3-dithianes. brynmawr.edu In these reactions, the dithiane acts as a competent, polarity-reversed transmetalation reagent. brynmawr.edu This approach has been used to synthesize diaryl ketones and diarylmethanes. brynmawr.edu The reaction of 2-benzyl-1,3-dithiane (B8629932) under these conditions can lead to a tandem elimination/ring-opening followed by a palladium-catalyzed C–S bond formation. brynmawr.edu

Rhodium(III)-catalyzed amidation of unactivated C(sp³)–H bonds has been achieved using the dithiane moiety as a directing group. nih.govresearchgate.net This reaction allows for the selective functionalization of methyl C–H bonds. nih.gov The resulting amido-dithianes can be further derivatized, for example, through Corey-Seebach alkylation. nih.gov

Furthermore, gold(I) catalysis can mediate cycloadditions of dihydrodithiin-mediated allyl cations and vinyl carbenes. beilstein-journals.orgbeilstein-journals.org Iron carbonyl complexes have also been used to stabilize diene systems and in the synthesis of cyclopropanes via carbene-transfer reactions. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions of Dithiane Derivatives

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Palladium(II) Acetate (B1210297) | Cross-coupling | 2-Aryl-1,3-dithianes | 2,2-Diaryl-1,3-dithianes | brynmawr.edu |

| Rhodium(III) Complex | C-H Amidation | Alkyl dithianes | Amido-dithianes | nih.govresearchgate.net |

| Gold(I) | Cycloaddition | Dihydrodithiin derivatives | Polycyclic compounds | beilstein-journals.orgbeilstein-journals.org |

| Iron Carbonyl | Carbene Transfer | Iron-carbene complexes | Cyclopropanes | nih.gov |

Palladium-Catalyzed Processes: Cross-Coupling and Tandem Elimination/Ring Opening

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. While direct palladium-catalyzed cross-coupling reactions on the exocyclic double bond of this compound are not extensively documented in readily available literature, the reactivity of analogous dithiane systems provides significant insight into its potential transformations.

Research has demonstrated the viability of palladium-catalyzed cross-coupling reactions at the C2 position of 2-aryl-1,3-dithianes. brynmawr.edu These reactions leverage the acidity of the C2 proton, allowing the dithiane to function as a competent nucleophilic partner in cross-coupling with aryl bromides. brynmawr.edu An optimized set of conditions for such transformations involves the use of a palladium(II) acetate catalyst with a specialized phosphine (B1218219) ligand like NiXantphos. brynmawr.edu

Of particular relevance is the observed reactivity of 2-benzyl-1,3-dithiane under certain palladium-catalyzed conditions. Instead of a simple cross-coupling, this substrate undergoes a tandem elimination/ring-opening sequence, followed by a palladium-catalyzed C–S bond formation. brynmawr.edu This process suggests a pathway where the dithiane ring can open, which could be a potential reaction manifold for this compound derivatives, given the strain and reactivity associated with the exocyclic double bond. A proposed mechanism for the cross-coupling of 2-aryl-1,3-dithianes involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the deprotonated dithiane, and finally, reductive elimination to form the product and regenerate the catalyst. brynmawr.eduyoutube.com

| Entry | Aryl Bromide | Dithiane Substrate | Catalyst/Ligand | Base | Yield (%) |

| 1 | 4-Bromoanisole | 2-Phenyl-1,3-dithiane | Pd(OAc)₂/NiXantphos | KOtBu | 85 |

| 2 | Bromobenzene | 2-Phenyl-1,3-dithiane | Pd(OAc)₂/NiXantphos | KOtBu | 81 |

| 3 | 4-Bromotoluene | 2-(p-Tolyl)-1,3-dithiane | Pd(OAc)₂/NiXantphos | KOtBu | 75 |

| 4 | 1,4-Dibromobenzene | 2-Phenyl-1,3-dithiane | Pd(OAc)₂/NiXantphos | KOtBu | 61 |

This table showcases representative examples of palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes, indicating the potential for C-C bond formation at the C2 position. Data sourced from related studies. brynmawr.edu

Iron-Mediated Transformations and Chemo-Directing Effects

Iron complexes offer a cost-effective and environmentally benign alternative to many precious metal catalysts. Organoiron chemistry, particularly involving iron carbonyls, presents unique opportunities for activating and transforming unsaturated organic molecules. nih.gov The tricarbonyliron [Fe(CO)₃] group is well-known for its ability to act as a protecting group for dienes and to stabilize otherwise reactive systems. nih.govnist.gov

In the context of this compound, the exocyclic double bond and the sulfur atoms present potential coordination sites for an iron center. While specific examples involving this exact substrate are not detailed in the available literature, general principles of organoiron chemistry suggest several potential reaction pathways. The reaction of unsaturated substrates with iron carbonyl reagents like pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉) can lead to the formation of stable (η⁴-diene)Fe(CO)₃ complexes. nih.gov The this compound could potentially engage with an Fe(CO)₃ moiety through its exocyclic π-system.

Furthermore, iron-carbene complexes are known to react with 1,3-dienes to furnish (η⁴-1,3-diene)Fe(CO)₃ complexes. nih.gov This suggests that this compound could react with electrophilic iron-carbene complexes. The attachment of the Fe(CO)₃ group can exert a powerful chemo-directing effect, influencing the stereochemistry and regiochemistry of subsequent reactions by altering the electronic properties and steric environment of the ligand. nih.gov For instance, the iron-carbonyl unit can direct nucleophilic additions to occur on the face opposite to the metal complex. nih.gov Removal of the Fe(CO)₃ group is typically achieved through mild oxidation, restoring the organic framework. nih.gov

| Entry | Iron Reagent | Substrate Type | Potential Transformation | Product Type |

| 1 | Fe(CO)₅ or Fe₂(CO)₉ | Conjugated Diene | Complexation | (η⁴-diene)Fe(CO)₃ Complex |

| 2 | Iron-Carbene Complex | 1,3-Butadiene | Coupling/Cyclization | (η⁴-1,3-diene)Fe(CO)₃ Complex |

| 3 | (Diene)Fe(CO)₃ Complex | Nucleophile | Nucleophilic Addition | Substituted Alkene |

| 4 | (Diene)Fe(CO)₃ Complex | Oxidant (e.g., CAN) | Decomplexation | Free Diene |

This table illustrates general iron-mediated transformations applicable to unsaturated systems, outlining the potential reactivity pathways for this compound derivatives based on established organoiron chemistry. nih.gov

Lewis Acid Catalysis in Olefinic Transformations

Lewis and Brønsted acids are fundamental catalysts for a vast number of organic reactions, often activating substrates towards nucleophilic attack or cycloadditions. researchgate.netorganic-chemistry.org For derivatives of this compound, acid catalysis plays a crucial role in activating the molecule for transformations at the exocyclic double bond.

Significant research has shown that 1,3-dithiane-protected enones, which are structurally analogous to substituted 2-ethenylidene-1,3-dithianes, undergo intramolecular [2+2] photocycloaddition reactions. tum.de These reactions are catalyzed by a Brønsted acid and proceed under visible-light irradiation. tum.de The key to this transformation is the presumed formation of a colored thionium (B1214772) ion intermediate upon protonation of the dithiane. This intermediate is then photoexcited, leading to the cycloaddition. tum.de This methodology provides an efficient route to cyclobutane-fused ring systems in very good yields. tum.de The dithiane moiety in the resulting photoproducts can be subsequently removed under either reductive or oxidative conditions. tum.de

The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) has also been shown to mediate reactions of unsaturated dithianes. researchgate.net For example, allylic anions generated from 2-propenyl-1,3-dithiane react at the α-carbon with cyclic ethers in the presence of BF₃·OEt₂. researchgate.net This highlights the ability of Lewis acids to activate the system and promote C-C bond formation. These findings underscore the potential of both Lewis and Brønsted acids to catalyze diverse transformations of the olefinic bond in this compound derivatives.

| Entry | Substrate | Acid Catalyst (mol%) | Wavelength (nm) | Product | Yield (%) |

| 1 | 3-(4-Pentenyl)cyclohex-2-enone dithiane | Tf₂NH (10) | 405 | Bicyclo[4.2.0]octane derivative | 90 |

| 2 | 3-(2,2-Dimethyl-4-pentenyl)cyclohex-2-enone dithiane | Tf₂NH (15) | 405 | Dimethyl-substituted bicyclo[4.2.0]octane derivative | 81 |

| 3 | 3-(3-Butenyl)cyclohex-2-enone dithiane | Tf₂NH (7.5) | 405 | Bicyclo[4.2.0]octane derivative (strained) | 88 |

| 4 | 2-(4-Pentenyl)cyclopent-2-enone dithiane | Tf₂NH (10) | 366 | Bicyclo[3.2.0]heptane derivative | 78 |

This table presents data from the Brønsted acid-catalyzed intramolecular [2+2] photocycloaddition of enone dithianes, demonstrating a powerful synthetic application of acid catalysis on substrates structurally related to this compound. tum.de

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

Strategic Incorporation of the 2-Ethenylidene-1,3-Dithiane Motif

The strategic incorporation of the this compound motif into a synthetic route often leverages its ability to act as a latent reactive species. A notable example is the application of a related compound, 2-(2-phenylthioethylidene)-1,3-dithiane, which functions as a homoenolate equivalent. uwindsor.ca In this capacity, the anion of this dithiane derivative reacts preferentially at the α-position with electrophiles such as alkyl halides and aldehydes. uwindsor.ca However, with certain ketones, the reaction occurs at the γ-position, demonstrating its utility as an "umpolung" reagent that inverts the normal reactivity of the functional group. uwindsor.ca This allows for the formation of carbon-carbon bonds at positions that are not conventionally nucleophilic, providing a powerful tool for retrosynthetic analysis and the design of novel synthetic strategies.

The general reactivity of 2-lithio-1,3-dithiane derivatives, formed by deprotonation, allows for their reaction with a wide array of electrophiles, including alkyl halides, sulfonates, triflates, epoxides, and carbonyl compounds. uwindsor.ca This versatility enables the sequential introduction of various substituents, building up molecular complexity in a controlled manner.

Role in Chiral Synthesis and Stereocontrolled Construction of Polycyclic Systems

While specific examples detailing the use of the parent this compound in stereocontrolled constructions of polycyclic systems are not extensively documented in readily available literature, the broader class of chiral dithianes plays a significant role in asymmetric synthesis. For instance, derivatives such as 2-carboxythioesters-1,3-dithiane have been successfully employed in organocatalytic stereoselective additions to nitroalkenes. rsc.org This reaction proceeds with high enantioselectivity, demonstrating the potential of the dithiane framework to serve as a scaffold for asymmetric transformations. rsc.org

The principles of stereocontrol established with other dithiane derivatives suggest the potential for this compound to participate in stereoselective reactions. The facial selectivity of additions to the exocyclic double bond or reactions of chiral derivatives could be exploited to construct stereochemically rich polycyclic systems.

Utility as Masked Functionalities for Building Blocks

A key feature of the this compound moiety is its ability to serve as a masked functional group, protecting a reactive functionality while other parts of the molecule are being elaborated. At a later stage in the synthesis, the dithiane can be unmasked to reveal the desired functional group.

The 1,3-dithiane (B146892) ring is a well-established protecting group for carbonyl functionalities and can be considered a masked carbonyl group. researchgate.netscribd.com More specifically, β-keto 1,3-dithianes can be generated through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.org These structures serve as masked 1,3-dicarbonyl systems, which are valuable precursors to a range of functionalized oxygen-containing heterocycles used in natural product synthesis. scribd.comorganic-chemistry.org The this compound, with its extended conjugation, presents possibilities for acting as a precursor to more complex dicarbonyl synthons.

In addition to masking carbonyl groups, the 1,3-dithiane moiety can also be reductively cleaved to reveal a methylene (B1212753) group. researchgate.net This transformation is typically achieved using reducing agents such as Raney nickel. While the direct use of this compound as a masked methylene group is not a primary application, the underlying dithiane core retains this synthetic potential. This allows for the strategic removal of the sulfur atoms to complete the carbon skeleton of a target molecule.

Case Studies in Total Syntheses Highlighting Ethenylidene-Dithiane Intermediates

The broader family of 2-substituted-1,3-dithianes has been instrumental in the synthesis of complex natural products such as compactin and apoptolidin, where they are used to assemble significant portions of the carbon framework through sequential alkylations. uwindsor.ca These examples underscore the strategic importance of the dithiane functionality in complex molecule synthesis and suggest the untapped potential of the this compound motif in similar endeavors.

Below is a table summarizing the types of reactions and synthetic applications of 1,3-dithiane derivatives, which provides context for the potential utility of this compound.

| Reagent/Intermediate | Electrophile/Reaction Type | Product Class | Reference |

| 2-Lithio-1,3-dithiane derivatives | Alkyl halides, sulfonates, triflates | Alkylated dithianes | uwindsor.ca |

| 2-Lithio-1,3-dithiane derivatives | Epoxides | β-Hydroxy dithianes | uwindsor.ca |

| 2-Lithio-1,3-dithiane derivatives | Carbonyl compounds | α-Hydroxy dithianes | uwindsor.ca |

| 2-(2-Phenylthioethylidene)-1,3-dithiane anion | Aliphatic ketones | Butenolides (after hydrolysis) | uwindsor.ca |

| 2-Carboxythioesters-1,3-dithiane | Nitroalkenes (organocatalytic) | γ-Nitro-β-aryl-α-keto esters | rsc.org |

Advanced Synthetic Methodologies and Catalysis in the Context of 2 Ethenylidene 1,3 Dithiane

Green Chemistry Approaches to Dithiane and Related Syntheses

In recent years, the principles of green chemistry have become a driving force in the development of new synthetic protocols. This has led to innovative methods for dithiane synthesis that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. beilstein-journals.org

Solvent-Free Conditions and Environmentally Benign Procedures

A significant advancement in the green synthesis of 1,3-dithianes involves the use of solvent-free reaction conditions. thieme-connect.comresearchgate.net These methods not only reduce environmental pollution from volatile organic solvents but also often lead to shorter reaction times and simpler work-up procedures. tandfonline.comorganic-chemistry.org For instance, the thioacetalization of aldehydes and ketones with 1,3-propanedithiol (B87085) can be effectively carried out in the absence of a solvent, using a catalytic amount of a reusable catalyst like lithium tetrafluoroborate (B81430). thieme-connect.comresearchgate.net This approach allows for the direct distillation of the 1,3-dithiane (B146892) products in good to excellent yields. thieme-connect.com

Another environmentally benign procedure involves the use of tungstate (B81510) sulfuric acid as a catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes. tandfonline.comresearchgate.net This method is efficient for both aliphatic and aromatic carbonyl compounds and operates under solvent-free conditions, offering high yields and short reaction times. tandfonline.comresearchgate.net The use of solid acid catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) also facilitates 1,3-dithiane formation at room temperature without a solvent. organic-chemistry.org Furthermore, some procedures have explored using glycerol, a recyclable solvent, for catalyst-free thioacetalization. tandfonline.comtandfonline.com Anodic oxidation of dithiane carboxylic acids presents a mild and green electrochemical route to functionalized orthoesters, avoiding harsh reagents and lengthy reaction times typical of classical methods. organic-chemistry.orgchemrxiv.org

Development of Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. tandfonline.com In the context of dithiane synthesis, several effective and reusable catalysts have been reported.

Lithium tetrafluoroborate (LiBF4) has been demonstrated as a reusable catalyst for the solvent-free synthesis of 1,3-dithianes. thieme-connect.com Similarly, tungstate sulfuric acid can be recovered and reused for multiple cycles without a significant loss of catalytic activity. tandfonline.comtandfonline.com Other recyclable catalysts include praseodymium triflate for the chemoselective protection of aldehydes, and yttrium triflate, which can be reused for the formation of dithianes and other thioacetals. organic-chemistry.orgorganic-chemistry.org Lewis acid-surfactant combined catalysts, such as copper bis(dodecyl sulfate), have also been employed as reusable catalysts for thioacetalization in water. organic-chemistry.org Hafnium-based catalysts, sometimes derived from renewable resources like tannic acid, have shown excellent reusability in related transformations. alfachemic.comrsc.org

Chemoselective Transformations and Functional Group Compatibility

Chemoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with complex molecules bearing multiple functional groups. The development of catalysts and methods that can selectively target a specific functional group while leaving others intact is highly valuable. acs.org

In the synthesis of dithianes, high chemoselectivity is often desired, for example, in the protection of an aldehyde in the presence of a ketone. thieme-connect.com Yttrium triflate has proven to be an effective catalyst for the chemoselective thioacetalization of aldehydes over ketones at room temperature. organic-chemistry.orgresearchgate.net Similarly, hafnium trifluoromethanesulfonate (B1224126) provides excellent chemoselectivity in the thioacetalization of carbonyl compounds, tolerating a wide range of sensitive functional groups. acs.org The use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as a propane-1,3-dithiol equivalent allows for the chemoselective protection of aromatic aldehydes and aliphatic ketones over aromatic ketones due to differences in reaction rates. organic-chemistry.org

The compatibility of these methods with various functional groups is a significant advantage. For instance, electrochemical methods for the synthesis of orthoesters from dithiane derivatives are compatible with functionalities like alkenes, alkynes, nitriles, and halides, which are often not tolerated in classical methods. organic-chemistry.orgchemrxiv.org

Novel Catalytic Systems for Dithiane Chemistry

The exploration of novel catalytic systems continues to push the boundaries of dithiane chemistry, enabling new transformations and improving existing ones.

Transition Metal Catalysts (e.g., Copper, Hafnium, Iron, Palladium, Yttrium)

Transition metals play a pivotal role in modern catalysis.

Copper: Copper bis(dodecyl sulfate), a Lewis acid-surfactant combined catalyst, has been used for the efficient and reusable catalysis of thioacetalization in water. organic-chemistry.org

Hafnium: Hafnium trifluoromethanesulfonate is a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. acs.org It is stable and can be used in catalytic amounts. alfachemic.com Hafnium-based metal-organic frameworks have also been developed as superacid catalysts for various organic transformations. rsc.org

Iron: Iron catalysts have been utilized for the catalytic dithioacetalization of aldehydes with 2-chloro-1,3-dithiane (B1253039) under mild conditions. organic-chemistry.org

Palladium: Palladium catalysts have been employed in the cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.eduresearchgate.net This methodology takes advantage of the acidic nature of the benzylic proton on the dithiane. brynmawr.edu Palladium acetate (B1210297) has also been used to catalyze the cross-dehydrogenative coupling of α-cyanoketene dithioacetals with terminal alkenes. rsc.org

Yttrium: Yttrium triflate is a versatile and efficient catalyst for the chemoselective protection of carbonyl compounds as dithianes. organic-chemistry.orgresearchgate.netnih.gov It is effective in small catalytic amounts and can be reused. organic-chemistry.org Novel yttrium-based metal-organic frameworks have also been synthesized and used as recyclable heterogeneous catalysts in solvent-free reactions. rsc.orgrsc.org

Bronsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids are fundamental catalysts in organic synthesis, including the formation and reaction of dithianes. organic-chemistry.orgmasterorganicchemistry.com

Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica gel are effective catalysts for dithiane formation. tandfonline.comorganic-chemistry.org Water-stable Brønsted acidic ionic liquids have also been used for the mild and chemoselective thioacetalization of aldehydes. organic-chemistry.org Interestingly, Brønsted acids can catalyze intramolecular [2+2] photocycloaddition reactions of enone dithianes under visible light irradiation, proceeding through the formation of colored thionium (B1214772) ions. tum.desci-hub.sewiley.comresearchgate.net

Lewis Acids: A wide array of Lewis acids are used to catalyze dithiane synthesis. researchgate.net These include metal triflates like yttrium triflate (Y(OTf)3), hafnium triflate (Hf(OTf)4), and indium triflate (In(OTf)3). organic-chemistry.orgacs.orgtandfonline.com Other Lewis acids such as lithium tetrafluoroborate (LiBF4) and various metal chlorides have also been employed. thieme-connect.comresearchgate.net These catalysts activate the carbonyl group, facilitating the nucleophilic attack by the dithiol. tandfonline.com

Analytical and Spectroscopic Methodologies for 2 Ethenylidene 1,3 Dithiane Systems

Advanced Spectroscopic Techniques for Structural Characterization

The definitive identification of 2-ethenylidene-1,3-dithiane and its derivatives is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecular structure, functional groups, and molecular weight of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of these molecules. In the ¹H NMR spectrum of related ketene (B1206846) dithioacetals, specific chemical shifts are indicative of the protons in different chemical environments. For instance, in α-aroyl ketene dithioacetals, the vinylic proton typically appears as a singlet, while the protons of the dithiane ring and any substituent groups have characteristic signals. ijrpc.com Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct signals for the dithiane carbons, the exocyclic double bond carbons, and any carbonyl or aromatic carbons present in the molecule. ijrpc.comrsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Ketene dithioacetals exhibit characteristic absorption bands in their IR spectra. For example, α,β-unsaturated esters containing a ketene dithioacetal moiety show a strong carbonyl stretching absorbance. core.ac.uk The presence of C=C double bonds and C-S bonds also gives rise to specific peaks in the IR spectrum. ijrpc.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of sulfur-containing heterocyclic compounds. nih.govmdpi.com The mass spectrum of a ketene dithioacetal will show a molecular ion peak corresponding to its molecular weight, along with other fragment ions that are characteristic of its structure. ijrpc.comrsc.org

The structural characterization of novel ketene dithioacetals is often further supported by elemental analysis and, when possible, single-crystal X-ray diffraction, which provides unambiguous proof of the molecular structure. rsc.orgtandfonline.com

Table 1: Spectroscopic Data for Selected Ketene Dithioacetal Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 4'-Methoxy-5-(methylthio)-[1,1'-biphenyl]-3-ol | 7.45 (d, 2H), 6.99 (t, 1H), 6.94 (d, 2H), 6.79 (t, 1H), 6.70 (t, 1H), 6.26 (s, 1H), 3.84 (s, 3H), 2.48 (s, 3H) | 159.2, 156.3, 142.7, 140.2, 132.8, 128.1, 117.1, 114.1, 111.3, 110.7, 55.3, 15.5 | 3363, 3054, 2949, 1698, 1576, 1423, 1190, 898, 830, 702 | [M+H]⁺ 247.0796 |

| 2'-Bromo-5-(methylthio)-[1,1'-biphenyl]-3-ol | 7.65 (dd, 1H), 7.36–7.29 (m, 2H), 7.22–7.18 (m, 1H), 6.83 (t, 1H), 6.76 (t, 1H), 6.64 (dd, 1H), 5.23 (s, 1H), 2.49 (s, 3H) | 155.4, 142.9, 141.7, 139.8, 133.1, 131.0, 129.0, 127.3, 122.3, 119.6, 113.3, 112.2, 15.5 | 3360, 3055, 2952, 1694, 1578, 1419, 1191, 936, 836, 700 | [M+H]⁺ 294.9795/296.9772 |

| Substituted α-aroyl ketene dithioacetal 1 | 7.54(d, 1H), 7.18(d, 1H), 6.44(s, 1H), 2.32(s, 6H), 2.28(s, 3H) | 188.4, 170.9, 141.2, 128.4, 107.9, 17.8 | 3024, 2912 ,1688, 1238, 775, 585, 474 | 237.8 (M+) |

| Substituted α-aroyl ketene dithioacetal 2 | 6.85(s, 1H), 2.48(s, 6H) | 188.2, 165.4, 132.2, 115.4, 107.8, 18.1 | 3058, 2920, 1620, 1239, 1157, 520 | 243.3 (M+) |

Data sourced from various studies on ketene dithioacetal derivatives. ijrpc.comrsc.org

Spectroscopic Probes for Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for understanding reaction kinetics, optimizing reaction conditions, and ensuring the desired product is formed. In-situ spectroscopic techniques, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, are increasingly being used as process analytical technology (PAT) tools for this purpose. nih.gov

For reactions involving this compound and its analogs, these techniques can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. nih.gov For example, in a reaction where the ketene dithioacetal is a starting material, the disappearance of its characteristic C=C stretching frequency in the Raman or IR spectrum would indicate its consumption. Conversely, the appearance of new peaks corresponding to the product would signal its formation.

This real-time analysis allows for precise determination of reaction endpoints, potentially increasing yield and purity while reducing reaction time and waste. While specific applications for monitoring reactions of this compound itself are not extensively detailed in the provided context, the principles of using in-situ spectroscopy for similar chemical transformations, such as ketal deprotection, are well-established and directly applicable. nih.gov

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for both the purification of this compound and its derivatives, as well as for the quantitative analysis of complex mixtures containing these compounds.

Column chromatography is a standard method for the purification of synthesized ketene dithioacetals. baselius.ac.in By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the desired compound can be separated from unreacted starting materials and byproducts. baselius.ac.in The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC) , which provides a quick and simple way to assess the separation. baselius.ac.in

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. HPLC, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), allows for the separation and quantification of components in a mixture. nih.govgoogle.com The choice of column and mobile phase is critical for achieving good separation. nih.gov

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile sulfur-containing compounds. nih.govresearchgate.net This method allows for the separation of complex mixtures and the identification of individual components based on their retention times and mass spectra. nih.gov However, the analysis of polycyclic aromatic sulfur heterocycles (PASHs) by GC-MS can be challenging due to potential interferences from polycyclic aromatic hydrocarbons (PAHs). researchgate.netacs.org To overcome this, a preliminary separation using liquid chromatography may be necessary to isolate the PASH fraction before GC-MS analysis. researchgate.netacs.org

Table 2: Chromatographic Methods for Ketene Dithioacetal Systems

| Technique | Application | Stationary Phase | Mobile Phase/Eluent | Detector |

| Column Chromatography | Purification | Silica Gel | Ethyl acetate-hexane mixtures | - |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica Gel | Ethyl acetate-hexane mixtures | UV light |

| HPLC-DAD | Quantitative analysis | C18 column | Acetonitrile (B52724)/water or Methanol (B129727)/ammonium acetate gradients | Diode Array Detector (DAD) |

| GC-MS | Separation and identification | Phenyl-substituted methylpolysiloxane | - | Mass Spectrometer (MS) |

| NPLC-GC/MS | Analysis of complex mixtures | Aminopropyl (NH₂) | Various solvents | Mass Spectrometer (MS) |

Information compiled from various sources on the analysis of related sulfur-containing compounds. nih.govbaselius.ac.innih.gov

Emerging Research Directions and Future Prospects in 2 Ethenylidene 1,3 Dithiane Chemistry

Development of Novel Catalytic Systems for Ethenylidene Formation and Reactivity

Future research will likely focus on discovering more efficient, selective, and environmentally benign catalytic systems for both the synthesis of the 2-ethenylidene-1,3-dithiane core and its subsequent transformations. While traditional syntheses of ketene (B1206846) dithioacetals often involve stoichiometric bases and alkylating agents, modern catalysis offers pathways with higher atom economy and functional group tolerance. researchgate.netgrowingscience.com

Key Research Thrusts:

Transition-Metal Catalysis: Palladium, copper, and iron catalysts have shown promise in the functionalization of ketene dithioacetals. researchgate.netgrowingscience.com Future work could involve developing palladium/copper cooperative catalytic systems for C-H functionalization or cross-coupling reactions at the ethenylidene unit. Iron-catalyzed methods, prized for their low cost and toxicity, could be developed for direct dithioacetalization reactions under mild conditions.

Lewis and Brønsted Acid Catalysis: Lewis acids like titanium(IV) chloride are known to activate ketene dithioacetals for C-C bond-forming reactions. researchgate.net The development of chiral Lewis acids could enable enantioselective transformations. Similarly, Brønsted acids are instrumental in relay catalysis systems, for instance, in one-pot syntheses involving propargylic alcohols and α-oxo ketene dithioacetals to form complex heterocycles. acs.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts for asymmetric additions or cycloadditions to the this compound scaffold is a promising avenue for creating stereochemically rich molecules.

Photoredox Catalysis: Visible-light-induced reactions offer a powerful tool for radical-based transformations under exceptionally mild conditions. This could be applied to the deiodinative oxygenation of intermediates derived from this compound or for novel C-C and C-heteroatom bond formations. acs.org

Table 1: Potential Catalytic Systems for this compound Chemistry

| Catalytic System | Potential Application | Key Advantages |

|---|---|---|

| Palladium/Copper | Cross-coupling, C-H activation, Annulation | High efficiency, Broad functional group tolerance |

| Iron Salts | Direct dithioacetalization | Low cost, Low toxicity, Mild conditions |

| Chiral Lewis Acids | Asymmetric C-C bond formation | High enantioselectivity |

| Brønsted Acids | Relay catalysis, One-pot synthesis | Operational simplicity, Metal-free |

Exploration of Bio-Inspired Transformations and Green Chemistry Principles

The principles of green chemistry are increasingly influencing synthetic strategies. Future research on this compound will likely prioritize methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.

Green Catalysts and Solvents: The use of simple, recoverable, and non-toxic catalysts like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) for the synthesis of ketene dithioacetal derivatives represents a move toward greener chemistry. growingscience.comresearchgate.net Conducting reactions in environmentally benign solvents, such as water, is another key goal. Base-free desulfitative coupling reactions of ketene dithioacetals with aryl boronic acids have already been successfully demonstrated in water. researchgate.net

Atom Economy: Designing one-pot, multi-component reactions is a cornerstone of green chemistry. researchgate.net Future syntheses will aim to construct complex molecules from simple precursors and this compound in a single operation, minimizing purification steps and solvent usage. For example, a [3+3] cycloaromatization reaction between a ketene dithioacetal and a ketone dianion can build a substituted phenol (B47542) ring in one pot. nih.gov

Enzymatic Catalysis: Bio-inspired catalysis using enzymes offers unparalleled selectivity under mild conditions. Research into enzymes that can mediate transformations on the sulfur atoms or the exocyclic double bond of this compound could lead to novel, highly enantioselective synthetic routes. nih.gov For instance, enzymatic catalysis has been explored for the mild and scalable bromination of α-oxo ketene dithioacetals. acs.org

Integration into Materials Science and Supramolecular Chemistry (focused on synthetic aspects)

The unique structure of this compound makes it an attractive building block for advanced materials and complex supramolecular assemblies. Its dithiane ring provides conformational rigidity, while the exocyclic double bond offers a site for polymerization or functionalization.

Polymer Synthesis: Analogous to cyclic ketene acetals which undergo radical ring-opening polymerization to form degradable polyesters, this compound could be explored as a monomer. rsc.org Its polymerization could lead to novel sulfur-containing polymers with interesting optical, electronic, or thermal properties. The sulfur atoms could enhance refractive indices or provide sites for metal coordination.

Heterocycle Synthesis for Functional Materials: Ketene dithioacetals are well-established precursors to a wide array of heterocyclic compounds, including thiophenes, pyrazoles, and pyridines. researchgate.netacs.org By carefully choosing reaction partners, this compound can be used to synthesize highly substituted, fused-ring systems. These heterocycles often form the core of organic semiconductors, dyes, or pharmacologically active molecules. acs.org

Supramolecular Scaffolds: The ability to convert ketene dithioacetals into polycyclic structures makes them useful for creating molecular platforms. researchgate.net These platforms can be further functionalized with recognition motifs (e.g., hydrogen bond donors/acceptors) to direct self-assembly into larger, ordered supramolecular structures like cages or coordination polymers.

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com Applying these methods to this compound can accelerate the discovery of new reactions and guide experimental efforts.

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reactions involving this compound. This allows for the validation of reaction mechanisms, identification of rate-determining steps, and understanding of regio- and stereoselectivity. nih.gov For example, computational studies have been used to determine whether cycloaddition reactions proceed via a concerted or stepwise pathway. mdpi.com

Predicting Reactivity: By calculating frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and other electronic parameters, researchers can predict how this compound will react with various electrophiles and nucleophiles. This predictive power can guide the rational design of experiments, saving time and resources.

Design of Novel Derivatives: Computational screening can be employed to design derivatives of this compound with tailored electronic properties. For instance, by modeling the effects of different substituents on the ethenylidene group, it may be possible to tune the compound's absorption spectrum for applications in optical materials or to modify its reactivity for specific synthetic goals. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon disulfide |

| Titanium(IV) chloride |

| Lithium hydroxide monohydrate |

| Aryl boronic acid |

| Propargylic alcohol |

| α-Oxo ketene dithioacetal |

| Thiophene |

| Pyrazole |

| Pyridine |

Q & A

Q. How do contradictory structural data for dithiane derivatives inform computational modeling strategies?

- Methodology : Discrepancies in S–C bond lengths (e.g., 1.81 Å vs. 1.85 Å in X-ray studies) are resolved via hybrid QM/MM simulations, which account for crystal field effects. Multi-conformational NMR analysis (e.g., NOESY) validates dynamic equilibria between puckered and planar ring conformers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.